molecular formula FO2S- B14707602 Fluorosulfinate CAS No. 22539-11-3

Fluorosulfinate

Cat. No.: B14707602
CAS No.: 22539-11-3
M. Wt: 83.06 g/mol
InChI Key: HMKJMFKGFGKCPL-UHFFFAOYSA-M
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Description

Fluorosulfinate is a compound that belongs to the class of fluorosulfonates, which are salts or esters of fluorosulfonic acid. These compounds are characterized by the presence of the fluorosulfonate group (FSO₂-), which is known for its strong electrophilic properties. Fluorosulfinates are used in various chemical reactions due to their ability to act as strong alkylating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorosulfinates can be synthesized through several methods. One common approach involves the reaction of sulfuryl fluoride (SO₂F₂) with phenols to produce aryl fluorosulfinates . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to produce sulfonyl fluorides .

Industrial Production Methods

Industrial production of fluorosulfinates often involves the use of sulfuryl fluoride gas as a sulfonyl fluoride provider. This method is favored due to its cost-effectiveness and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorosulfinates undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving fluorosulfinates include sulfuryl fluoride, phenols, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from reactions involving fluorosulfinates include sulfonyl fluorides, sulfinates, and various substituted products depending on the nucleophiles used in the reactions .

Scientific Research Applications

Fluorosulfinates have a wide range of applications in scientific research, including:

    Chemistry: Used as strong alkylating agents in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and as probes in biochemical studies.

    Medicine: Utilized in drug discovery and development due to their ability to modify biological molecules.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of fluorosulfinates involves their strong electrophilic properties, which allow them to react readily with nucleophiles. This reactivity is due to the presence of the highly electronegative fluorine atom, which makes the sulfur atom in the fluorosulfonate group highly electrophilic. This enables fluorosulfinates to participate in various chemical reactions, including alkylation and substitution .

Comparison with Similar Compounds

Similar Compounds

Fluorosulfinates are similar to other fluorosulfonates, such as trifluoromethanesulfonates (triflates) and chlorosulfonates. These compounds share similar electrophilic properties and are used in similar types of chemical reactions .

Uniqueness

What sets fluorosulfinates apart from other similar compounds is their unique reactivity and stability. Unlike triflates, fluorosulfinates are less stable against hydrolysis, which limits their use in aqueous environments. their strong electrophilic properties make them highly effective in non-aqueous reactions .

Properties

CAS No.

22539-11-3

Molecular Formula

FO2S-

Molecular Weight

83.06 g/mol

InChI

InChI=1S/FHO2S/c1-4(2)3/h(H,2,3)/p-1

InChI Key

HMKJMFKGFGKCPL-UHFFFAOYSA-M

Canonical SMILES

[O-]S(=O)F

Origin of Product

United States

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